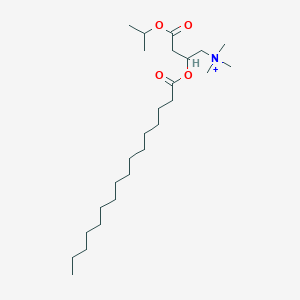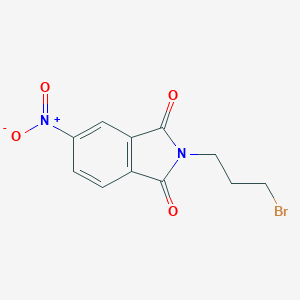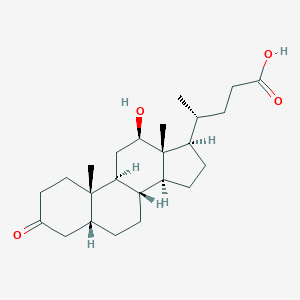
4-Azidobenzpyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidobenzpyramine (4-ABP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzpyramine, which is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. 4-ABP is a versatile compound that can be used in a wide range of research applications, including drug discovery, chemical biology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-Azidobenzpyramine involves the formation of a covalent bond between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule. This reaction is known as click chemistry and is highly selective and efficient. The covalent bond formed between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule is stable and irreversible, making it an ideal tool for studying protein-ligand interactions.
Efectos Bioquímicos Y Fisiológicos
4-Azidobenzpyramine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. This makes it an ideal tool for studying protein-ligand interactions without affecting the biological system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Azidobenzpyramine in lab experiments include its versatility, ease of synthesis, and selectivity. It can be used to label a wide range of biomolecules and can be conjugated to a variety of molecules using click chemistry. However, one limitation of using 4-Azidobenzpyramine is that it requires a bioorthogonal reaction partner, such as an alkyne, for click chemistry to occur.
Direcciones Futuras
The potential applications of 4-Azidobenzpyramine in scientific research are vast. Some possible future directions include the development of new click chemistry reactions, the use of 4-Azidobenzpyramine in drug discovery, and the study of protein-ligand interactions in complex biological systems. Additionally, the use of 4-Azidobenzpyramine in imaging techniques, such as fluorescence microscopy, could provide new insights into the behavior of biomolecules in living cells.
Métodos De Síntesis
The synthesis of 4-Azidobenzpyramine involves the reaction of benzpyramine with sodium azide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Azidobenzpyramine. The synthesis of 4-Azidobenzpyramine is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-Azidobenzpyramine has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in chemical biology and biochemistry to study protein-ligand interactions. 4-Azidobenzpyramine can be used to label proteins with an azide group, which can then be selectively conjugated to a variety of biomolecules using click chemistry. This approach has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.
Propiedades
Número CAS |
135408-68-3 |
|---|---|
Nombre del producto |
4-Azidobenzpyramine |
Fórmula molecular |
C28H35N7O2 |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
Clave InChI |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES canónico |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Sinónimos |
4-azidobenzpyramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)

